Tebuconazole

Description

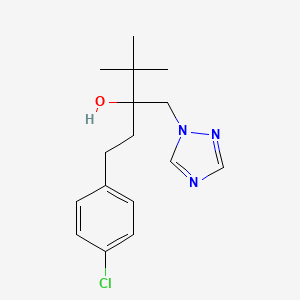

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tebuconazole's In-Depth Mechanism of Action on Fungal Cell Membranes: A Technical Guide

Introduction: The Critical Role of Ergosterol in Fungal Cell Membrane Integrity

The fungal cell membrane, a dynamic and essential organelle, orchestrates a multitude of cellular processes vital for survival, including nutrient uptake, signal transduction, and maintaining osmotic balance. Central to the structural and functional integrity of this membrane is ergosterol, a sterol unique to fungi and some protists.[1] Ergosterol's rigid, planar structure intercalates within the phospholipid bilayer, modulating membrane fluidity, permeability, and the activity of membrane-bound proteins.[2] Its biosynthesis is a complex, multi-step enzymatic process, making it an ideal target for selective antifungal agents.[1][3] This guide provides an in-depth technical exploration of the mechanism by which the triazole fungicide, tebuconazole, disrupts this crucial pathway, leading to fungal cell death.

Chapter 1: this compound's Primary Target - Inhibition of Lanosterol 14α-Demethylase (CYP51)

This compound exerts its potent antifungal activity by targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[6]

The mechanism of inhibition involves the nitrogen atom in the triazole ring of the this compound molecule binding to the heme iron atom in the active site of the CYP51 enzyme.[7] This binding is a tight, non-covalent interaction that effectively blocks the substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[4][5]

Caption: this compound inhibits the ergosterol biosynthesis pathway at the CYP51 enzyme.

Chapter 2: The Dual Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound has a twofold detrimental effect on the fungal cell: the depletion of ergosterol and the accumulation of toxic sterol precursors.

Ergosterol Depletion and Disruption of Membrane Function

The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The resulting ergosterol-deficient membranes exhibit altered physical properties. Membrane fluidity increases, and permeability is compromised, leading to an uncontrolled efflux of essential ions and small molecules and an influx of potentially harmful substances.[4] This disruption of the membrane's barrier function is a significant contributor to the fungistatic and, ultimately, fungicidal effects of this compound.[8] Furthermore, the function of many integral membrane proteins, such as ATPases and transporters, which are dependent on the specific lipid environment provided by ergosterol, is impaired.

Accumulation of Toxic 14α-Methylated Sterols

With the primary pathway blocked, lanosterol and other 14α-methylated sterols accumulate within the cell.[9] These precursors are unable to be properly incorporated into the fungal membrane due to their different molecular shape compared to ergosterol. Their accumulation leads to further disorganization of the membrane structure and is considered a major contributor to the fungitoxicity of azole antifungals.[10] The buildup of these aberrant sterols is thought to induce cell stress and trigger cell death pathways.

Chapter 3: Experimental Methodologies for Studying this compound's Mechanism of Action

A comprehensive understanding of this compound's effects on fungal cell membranes requires a multi-faceted experimental approach. This chapter outlines key protocols for researchers in the field.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme. It typically involves expressing and purifying recombinant CYP51, followed by a reconstitution assay.

Protocol:

-

Expression and Purification of Recombinant CYP51:

-

The gene encoding CYP51 from the target fungus is cloned into an expression vector (e.g., pCW vector) and transformed into a suitable expression host, such as E. coli.[1][3]

-

Protein expression is induced, and the cells are harvested.

-

The recombinant CYP51 protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[1][11]

-

-

CYP51 Reconstitution Assay:

-

The purified CYP51 enzyme is reconstituted in a reaction mixture containing a suitable buffer, a source of electrons (NADPH-cytochrome P450 reductase), and the substrate, lanosterol.[4][5]

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

-

The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the products are extracted.

-

-

Analysis and IC50 Determination:

-

The conversion of lanosterol to its demethylated product is quantified using methods like HPLC or GC-MS.

-

The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4][12]

-

Caption: Workflow for in vitro CYP51 inhibition assay.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, providing direct evidence of ergosterol depletion and the accumulation of precursors.

Protocol:

-

Fungal Culture and Treatment:

-

The target fungus is cultured in a suitable liquid medium.

-

The culture is treated with a sub-lethal concentration of this compound. An untreated culture serves as a control.

-

The fungal mycelium is harvested by filtration or centrifugation.

-

-

Sterol Extraction:

-

The fungal biomass is saponified using a strong base (e.g., KOH in methanol) to break open the cells and hydrolyze sterol esters.[13]

-

The non-saponifiable lipids, including free sterols, are extracted with an organic solvent such as hexane or petroleum ether.[13]

-

The organic phase is collected and the solvent is evaporated.

-

-

Derivatization:

-

The extracted sterols are derivatized, for example, by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.[1]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The different sterols are separated based on their retention times on the GC column.

-

The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each sterol, which is used for identification by comparison to a spectral library.

-

Quantification is achieved by comparing the peak areas of the individual sterols to that of an internal standard.[9]

-

Fungal Membrane Permeability Assay using SYTOX Green

This fluorescence-based assay provides a measure of membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. However, upon membrane damage, it enters the cell, binds to nucleic acids, and emits a strong green fluorescence.[14][15]

Protocol:

-

Fungal Cell Preparation:

-

Fungal cells or spores are harvested and washed with a suitable buffer.[14]

-

-

Treatment and Staining:

-

The cells are resuspended in a buffer containing a low concentration of SYTOX Green (e.g., 0.1 to 0.5 µM).[15][16]

-

This compound is added at various concentrations. A positive control for membrane permeabilization (e.g., a known membrane-disrupting agent) and a negative (untreated) control are included.

-

The samples are incubated in the dark.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is measured over time using a fluorescence microplate reader or a flow cytometer.[8]

-

An increase in fluorescence intensity in the this compound-treated samples compared to the control indicates an increase in membrane permeability.

-

Chapter 4: Data Presentation and Interpretation

Quantitative Sterol Analysis

The results of GC-MS analysis can be presented in a table to clearly show the changes in the relative abundance of different sterols in response to this compound treatment.

| Sterol | Control (% of Total Sterols) | This compound-Treated (% of Total Sterols) |

| Ergosterol | 85-95% | <10% |

| Lanosterol | <1% | 10-20% |

| 14α-methylergosta-8,24(28)-dienol | Not Detected | 30-50% |

| Other 14α-methylated sterols | Not Detected | 20-30% |

Note: The values presented are illustrative and can vary depending on the fungal species, this compound concentration, and treatment duration.[17]

This compound IC50 Values against Fungal CYP51

A table of IC50 values demonstrates the potency and spectrum of activity of this compound against CYP51 from various fungal pathogens.

| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Candida albicans | CYP51 | ~0.5 - 1.3 | [4] |

| Ustilago maydis | CYP51 | Potent inhibition | [5] |

| Aspergillus fumigatus | CYP51A/B | Potent inhibition | [3] |

| Zymoseptoria tritici | CYP51 | Potent inhibition | [7] |

Conclusion: A Multi-pronged Attack on Fungal Viability

This compound's mechanism of action is a classic example of targeted antifungal therapy. By specifically inhibiting the crucial enzyme lanosterol 14α-demethylase, it triggers a cascade of events that are catastrophic for the fungal cell. The dual impact of ergosterol depletion and the accumulation of toxic 14α-methylated sterols leads to a profound disruption of cell membrane structure and function. This ultimately results in the cessation of fungal growth and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this important class of antifungals and aiding in the development of new and improved therapeutic strategies.

References

-

Parker, J. E., et al. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 58(1), 156-167. [Link]

-

Giera, M., & Plössl, A. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 55-63. [Link]

- Cools, H. J., & Fraaije, B. A. (2013). Update on mechanisms of azole resistance in Mycosphaerella graminicola and implications for future control. Pest Management Science, 69(2), 150-155.

-

Keniya, M. V., et al. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. Biomedicines, 11(11), 2873. [Link]

- Koval, A., & Kiffer-Moreira, T. (2014). Elucidation of Antifungal Drug Action by High Resolution GC/MS.

-

Warrilow, A. G., et al. (2010). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial Agents and Chemotherapy, 54(10), 4225-4234. [Link]

-

Manavalan, B., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 976. [Link]

-

Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3265-3270. [Link]

- Parker, J. E., et al. (2011). Prothioconazole and Prothioconazole-desthio Activity against Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 55(7), 3347-3353.

- Warrilow, A. G., et al. (2017). VT-1161, a new agent for the treatment of onychomycosis, is a potent inhibitor of Trichophyton rubrum CYP51. Antimicrobial Agents and Chemotherapy, 61(5), e02512-16.

- Thevissen, K., et al. (1999). A Gene Encoding a Novel Plant Defensin-Like Protein from Dahlia merckii Is Involved in the Resistance to Fusarium culmorum. Molecular Plant-Microbe Interactions, 12(5), 388-394.

- Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.

- Singh-Babak, S. D., et al. (2012). A high-throughput chemical screen reveals that iron homeostasis is essential for the virulence of the fungal pathogen Cryptococcus neoformans. PLoS One, 7(10), e47254.

- National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. M38-A.

-

Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. [Link]

-

Sauty, A., et al. (2010). A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton. Applied and Environmental Microbiology, 76(12), 4111-4115. [Link]

-

Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Lamb, D. C., et al. (1995). Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)). The Biochemical journal, 311 ( Pt 3), 853–858. [Link]

- Joseph-Horne, T., et al. (1996). Investigation of the Sterol Composition and Azole Resistance in Field Isolates of Septoria tritici. FEMS Microbiology Letters, 140(2-3), 237-242.

-

Cytiva Life Sciences. (2024). Recombinant protein purification process development. [Link]

-

Guengerich, F. P., et al. (2018). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 293(4), 1237–1249. [Link]

-

Bio-Rad. (n.d.). Protein Expression and Purification Series. [Link]

- Karuppayil, S. M., et al. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. International Journal of Applied Pharmaceutics, 12(5), 108-115.

-

Chen, C. K., et al. (2005). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 49(12), 4977-4985. [Link]

-

Joseph-Horne, T., et al. (1996). Relative sterol compositions of RL2 and S-27 at various this compound concentrations. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. gcms.cz [gcms.cz]

- 10. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 11. bio-rad.com [bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein-Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Tebuconazole's Role in Inhibiting Ergosterol Biosynthesis: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which tebuconazole, a triazole fungicide, inhibits ergosterol biosynthesis in fungi. Ergosterol is an indispensable component of the fungal cell membrane, and its disruption is a cornerstone of modern antifungal therapy.[1] This document will elucidate the ergosterol biosynthesis pathway, pinpointing the specific enzymatic target of this compound, and detail the downstream consequences of this inhibition. We will explore the biochemical assays used to quantify this compound's efficacy and provide comprehensive, field-proven protocols for their implementation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

The Central Role of Ergosterol in Fungal Physiology

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] It plays a critical role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[2] Furthermore, ergosterol is integral to the function of membrane-bound enzymes and is involved in regulating cellular processes such as endocytosis and cell signaling. Its unique presence in fungi makes the ergosterol biosynthesis pathway an attractive target for the development of selective antifungal agents.[3]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages: the synthesis of squalene, the cyclization of squalene to lanosterol, and the conversion of lanosterol to ergosterol. The final stage, the conversion of lanosterol to ergosterol, is of particular importance in the context of antifungal drug action.

Diagram of the Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.

Mechanism of Action: this compound's Inhibition of Lanosterol 14α-Demethylase (CYP51)

This compound is a member of the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[4][5] Its primary mode of action is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[6][7] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the biosynthesis of ergosterol.[8]

The inhibitory action of this compound is attributed to the binding of the nitrogen atom in its triazole ring to the heme iron atom in the active site of CYP51.[9] This interaction displaces the natural substrate, lanosterol, and prevents the oxidative demethylation reaction from occurring. The specificity of this compound for the fungal CYP51 over its mammalian counterpart is a critical factor in its utility as an antifungal agent.

The consequences of CYP51 inhibition are twofold:

-

Depletion of Ergosterol: The primary consequence is the reduction in the cellular concentration of ergosterol. This leads to a dysfunctional cell membrane with altered fluidity and permeability, ultimately impairing fungal growth and viability.[4]

-

Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These precursors are incorporated into the fungal membrane, further disrupting its structure and function and contributing to the antifungal effect.[2]

Diagram of this compound's Molecular Mechanism of Action

Caption: The cascade of events following the inhibition of CYP51 by this compound, leading to fungal cell death.

Quantifying this compound's Efficacy: In Vitro Assays

The inhibitory potential of this compound against fungal CYP51 is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal CYP51

| Fungal Species | IC50 (µM) | Binding Affinity (Kd) (µM) | Reference |

| Candida albicans | 0.9 | 0.0266 | [10] |

| Mycosphaerella graminicola | Not explicitly stated | 0.0266 | [11] |

| Ustilago maydis | Equimolar to enzyme concentration | Not explicitly stated | [12] |

Note: IC50 and Kd values can vary depending on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

Protocol for In Vitro CYP51 Inhibition Assay to Determine this compound's IC50

This protocol outlines a method for determining the IC50 of this compound against fungal CYP51 using a reconstituted enzyme system.

5.1.1. Materials

-

Purified fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

This compound stock solution (in DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Microplate reader

5.1.2. Procedure

-

Prepare the Reconstitution Mixture: In a microcentrifuge tube, combine the purified CYP51 enzyme and NADPH-cytochrome P450 reductase in potassium phosphate buffer. The optimal ratio of enzyme to reductase should be determined empirically.

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested.

-

Set up the Reaction Plate: In a 96-well plate, add the reconstitution mixture to each well.

-

Add this compound: Add the diluted this compound solutions to the respective wells. Include a control well with DMSO only.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add lanosterol (dissolved in a suitable solvent) to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Quantify Product Formation: The demethylated product can be quantified using HPLC-MS/MS.

-

Calculate IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the In Vitro CYP51 Inhibition Assay Workflow

Caption: A step-by-step workflow for the in vitro determination of this compound's IC50 against CYP51.

Protocol for Fungal Ergosterol Extraction and Quantification by HPLC

This protocol describes the extraction of ergosterol from fungal cells and its quantification using High-Performance Liquid Chromatography (HPLC).

5.2.1. Materials

-

Fungal cell culture

-

Methanol

-

Potassium hydroxide (KOH)

-

n-Hexane

-

Ergosterol standard

-

HPLC system with a UV detector

5.2.2. Procedure

-

Harvest Fungal Cells: Harvest fungal cells from a liquid culture by centrifugation.

-

Saponification: Resuspend the cell pellet in methanolic KOH and incubate at 85°C for 1 hour to saponify the lipids and release ergosterol.

-

Extraction: After cooling, add water and n-hexane to the mixture. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the hexane layer.

-

Phase Separation: Centrifuge the mixture to separate the phases.

-

Collect Supernatant: Carefully collect the upper hexane layer containing the ergosterol.

-

Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol).

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Ergosterol is typically detected by UV absorbance at 282 nm.

-

Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound's efficacy as a broad-spectrum fungicide is rooted in its specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately causing catastrophic disruption of the fungal cell membrane and leading to cell death. The in vitro assays detailed in this guide provide robust and reproducible methods for quantifying the inhibitory activity of this compound and for studying its impact on fungal physiology. A thorough understanding of this mechanism is paramount for the continued development of effective antifungal strategies and for managing the emergence of resistance.

References

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: [Link])

-

Resistance to antifungals that target CYP51 - PMC - PubMed Central. (URL: [Link])

-

Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - ResearchGate. (URL: [Link])

-

Microsome preparation - Protocols.io. (URL: [Link])

-

The Science Behind this compound: Systemic Action and Disease Control Mechanisms. (URL: [Link])

-

This compound - Active Ingredient Page - Chemical Warehouse. (URL: [Link])

-

effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. (URL: [Link])

-

HPLC analysis of lanosterol (A) and ergosterol (B) contents in control... - ResearchGate. (URL: [Link])

-

Effects of this compound Application on Soil Microbiota and Enzymes - PMC. (URL: [Link])

-

Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method - Waters Corporation. (URL: [Link])

-

Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC - NIH. (URL: [Link])

-

Binding affinity (Kd) and IC50 values for compounds against CaCYP51 - ResearchGate. (URL: [Link])

-

IC 50 determinations for azole antifungal agents. CYP51 reconstitution... - ResearchGate. (URL: [Link])

-

FIG 4 IC 50 determinations for azole antifungals. CYP51 reconstitution... - ResearchGate. (URL: [Link])

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])

-

In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - NIH. (URL: [Link])

-

Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. (URL: [Link])

-

DOT Language - Graphviz. (URL: [Link])

-

Graphviz and dot: Generating Diagrams with Code - YouTube. (URL: [Link])

-

Three-dimensional model of lanosterol 14 alpha-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding - PubMed. (URL: [Link])

-

Learn to Generate Diagrams with Graphviz and dot - Toolify AI. (URL: [Link])

-

Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - NIH. (URL: [Link])

-

Free Graphviz / Dot online editor - DevTools daily. (URL: [Link])

-

Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC - NIH. (URL: [Link])

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])

-

Expression, Purification, Reconstitution and Inhibition of Ustilago Maydis Sterol 14 Alpha-Demethylase (CYP51; P450(14DM)) - PubMed. (URL: [Link])

-

What is the easiest way to isolate and purify an enzyme from fungi? | ResearchGate. (URL: [Link])

-

dot | Graphviz. (URL: [Link])

-

Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC - NIH. (URL: [Link])

-

Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC. (URL: [Link])

-

(PDF) Sensitivity to demethylation‐inhibiting fungicides and induced expression of CYP51 associated with this compound resistance in Alternaria species on mandarin in Brazil - ResearchGate. (URL: [Link])

-

Application of Graph-based Data Mining to Metabolic Pathways - ResearchGate. (URL: [Link])

-

Fungal microsomes in a biotransformation perspective: protein nature of membrane-associated reactions - PubMed. (URL: [Link])

-

In Vitro Evaluation of Fungicides against Fusarium solani, the Causative Agent of Brinjal Root Rot - Semantic Scholar. (URL: [Link])

-

In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. (URL: [Link])

-

Enzyme Activity of Culturable Fungi and Bacteria Isolated from Traditional Agarwood Fermentation Basin Indicate Temporally Significant Lignocellulosic and Lipid Substrate Modulations - NIH. (URL: [Link])

-

A rapid and simple method for screening fungi for extracellular protease enzymes - Mycosphere journal. (URL: [Link])

-

Drawing graphs with dot - Graphviz. (URL: [Link])

-

(PDF) Evaluation of DNA damage and cytotoxicity induced by triazole fungicide in cultured bovine lymphocytes - ResearchGate. (URL: [Link])

-

Consequences of in vitro exposure of chicken spermatozoa to the fungicide this compound - PMC - PubMed Central. (URL: [Link])

-

Azole inhibition of lanosterol binding to CaCYP51. Absorbance differ - ResearchGate. (URL: [Link])

-

Crystallographic Studies of Yeast CYP51 with Fungicides - CABI Digital Library. (URL: [Link])

Sources

- 1. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 4. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of the primary metabolic pathways of the fungicide tebuconazole in the soil environment. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the fate and transformation of this widely used agricultural chemical. This document synthesizes current scientific knowledge to explain the mechanisms of this compound degradation, the key metabolites formed, and the methodologies used to study these processes.

Introduction: this compound and Its Environmental Significance

This compound, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases in various crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] Due to its widespread application, understanding its environmental fate, particularly in soil, is of paramount importance. This compound is known for its persistence in soil, with a half-life that can range from 49 to over 600 days, depending on various environmental factors.[2][3] This persistence necessitates a thorough investigation of its degradation pathways to assess the potential for long-term soil contamination and the formation of transformation products that may have their own toxicological profiles.

The degradation of this compound in soil is predominantly a biological process, driven by the metabolic activity of soil microorganisms.[4] Abiotic degradation processes, such as photolysis on the soil surface, are generally considered to be of minor significance compared to microbial degradation.[4] This guide will delve into the intricacies of these metabolic transformations, providing a detailed account of the key pathways and the factors that influence them.

Primary Metabolic Pathways of this compound in Soil

The microbial metabolism of this compound in soil primarily proceeds through two major pathways: hydroxylation of the tert-butyl group and cleavage of the molecule. These initial transformations lead to a series of intermediate metabolites, which are further degraded.

Hydroxylation Pathway

One of the principal initial steps in the microbial degradation of this compound is the oxidation of the tert-butyl moiety. This reaction is often mediated by cytochrome P450 monooxygenases, a diverse family of enzymes found in a wide range of microorganisms. This pathway leads to the formation of several hydroxylated and subsequently oxidized metabolites.

The primary metabolites in this pathway include:

-

Hydroxy-tebuconazole (TEB-OH): This is a major initial metabolite formed by the hydroxylation of one of the methyl groups on the tert-butyl substituent.[5][6]

-

This compound-carboxylic acid (TEB-COOH): Further oxidation of the hydroxylated methyl group results in the formation of a carboxylic acid derivative.[5][6]

-

This compound Lactone: This metabolite has also been identified in some studies, likely formed through intramolecular cyclization.[5][6]

Cleavage Pathway

Another significant degradation route involves the cleavage of the this compound molecule, typically at the bond connecting the chlorophenyl group to the rest of the molecule or the cleavage of the triazole ring. This pathway leads to the formation of smaller, more mobile compounds.

Key metabolites from this pathway include:

-

1,2,4-Triazole: This is a persistent and mobile metabolite formed by the cleavage of the triazole ring from the parent molecule.[7] Its potential for leaching into groundwater is a significant environmental concern.

-

p-Chlorophenol: Cleavage of the bond between the chlorophenyl ring and the rest of the molecule can lead to the formation of this compound.

-

Triazolyl acetic acid: Another potential metabolite resulting from the breakdown of the this compound structure.

The following diagram illustrates the primary metabolic pathways of this compound in soil:

Caption: Primary microbial metabolic pathways of this compound in soil.

Factors Influencing this compound Degradation in Soil

The rate and extent of this compound degradation in soil are influenced by a complex interplay of various factors:

-

Soil Type and Composition: Soil properties such as texture, pH, and organic matter content play a crucial role.[3] Higher organic matter content can increase the adsorption of this compound, potentially reducing its bioavailability for microbial degradation.[2]

-

Microbial Community: The presence and activity of specific microbial populations capable of degrading this compound are primary determinants of its persistence.[2] Soils with a history of this compound application may exhibit enhanced degradation rates due to the adaptation of the microbial community.

-

Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will generally lead to faster degradation of this compound.[3]

-

Oxygen Availability: Aerobic conditions are generally more favorable for the microbial degradation of this compound.

Table 1: Half-life (DT50) of this compound in Soil under Various Conditions

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | DT50 (days) | Reference |

| Loamy Sand | 0.5-1.5 | 5.5-6.5 | 25 | 49 | [8] |

| Silt Loam | 1.8-2.5 | 6.0-7.0 | 20 | >100 | [7] |

| Clay Loam | 2.0-3.0 | 6.5-7.5 | 22 | 150-300 | [4] |

| Sandy Loam | 0.8 | 6.8 | 25 | 49-610 | [2][3] |

Experimental Methodologies for Studying this compound Metabolism in Soil

The study of this compound degradation in soil typically involves laboratory incubation experiments under controlled conditions. The following is a generalized protocol that outlines the key steps involved.

Experimental Workflow

The workflow for a typical soil metabolism study is as follows:

Caption: Generalized workflow for a this compound soil metabolism study.

Detailed Protocol

1. Soil Collection and Preparation:

-

Collect soil from the desired location, typically from the top 0-15 cm layer.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for key properties including pH, organic carbon content, texture, and microbial biomass.

2. Soil Treatment:

-

Treat the soil with a known concentration of this compound. This is often done using a radiolabeled compound (e.g., ¹⁴C-tebuconazole) to facilitate tracking of the parent compound and its metabolites.

-

Ensure homogenous distribution of the fungicide within the soil matrix.

3. Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).

-

Maintain a constant moisture level, typically between 40-60% of the soil's water-holding capacity.

-

Ensure adequate aeration for aerobic degradation studies.

4. Sampling:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Store samples frozen (-20 °C) until analysis to halt microbial activity.

5. Extraction:

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water or methanol and water.

-

Techniques like shaking, sonication, or accelerated solvent extraction (ASE) can be employed.

6. Sample Cleanup and Analysis:

-

Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analyze the cleaned extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of this compound and its metabolites.

7. Data Analysis:

-

Calculate the concentration of this compound and its metabolites at each time point.

-

Determine the dissipation kinetics of this compound, typically using first-order kinetics to calculate the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀).

-

Model the formation and decline of the major metabolites over time.

Conclusion

The primary metabolic pathways of this compound in soil are driven by microbial activity, leading to the formation of a range of hydroxylated and cleavage products. The persistence of this compound and the formation of its metabolites are influenced by a variety of soil and environmental factors. A thorough understanding of these degradation pathways is essential for accurate environmental risk assessment and the development of strategies to mitigate potential soil and water contamination. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the complex interactions of this compound in the soil environment.

References

-

Strickland, T. C., Potter, T. L., & Joo, H. (2004). This compound dissipation and metabolism in Tifton loamy sand during laboratory incubation. Pest Management Science, 60(8), 775-781.[8]

-

Sehnem, A. L., de Souza, M., Vainstein, M. H., & Schrank, A. (2010). Biodegradation of this compound by bacteria isolated from contaminated soils. Journal of Environmental Science and Health, Part B, 45(1), 67-73.[9]

-

Wang, Y., et al. (2018). Enantioselective degradation of this compound in cabbage, cucumber, and soils. Environmental Pollution, 234, 539-547.[4]

-

Cycoń, M., Piotrowska-Seget, Z., Kaczmarczyk, M., & Kozdrój, J. (2010). Effects of this compound on the microbial community and activity of enzymes in soil. Journal of Environmental Science and Health, Part B, 45(5), 423-431.[2]

-

FAO. (2005). 5.25 this compound (189). In FAO Plant Production and Protection Papers (No. 182, p. 309). Food and Agriculture Organization of the United Nations.[7]

-

Wojcieska, E., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13411.[10]

-

Kaczmarczyk, M., & Baciak, M. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. Molecules, 27(21), 7543.[3]

-

Guevara-Viejó, F., et al. (2021). Photodegradation of this compound in aqueous solution and phytotoxic effects. Environmental Science and Pollution Research, 28(41), 58963-58973.[11]

-

Arsand, D. R., et al. (2021). Photodegradation of this compound in aqueous solution and phytotoxic effects. Environmental Engineering and Management Journal, 20(9), 1535-1542.[12]

-

BenchChem. (n.d.). Environmental fate of this compound and its metabolites.[5]

-

Chen, Z., et al. (2024). Transformation and degradation of this compound and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization. Water Research, 258, 122129.[6]

-

Wojcieska, E., et al. (2023). Effect of microorganisms on degradation of fluopyram and this compound in laboratory and field studies. Environmental Science and Pollution Research, 30(8), 21183-21196.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transformation and degradation of this compound and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. This compound dissipation and metabolism in Tifton loamy sand during laboratory incubationt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of this compound by bacteria isolated from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound Application on Soil Microbiota and Enzymes [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 13. d-nb.info [d-nb.info]

The Ecotoxicological Ripple Effect: A Technical Guide to Tebuconazole's Impact on Aquatic Ecosystems

For Immediate Release

Gainesville, FL – January 7, 2026 – Tebuconazole, a triazole fungicide extensively used in agriculture for its broad-spectrum efficacy, is under increasing scrutiny for its ecotoxicological footprint on non-target aquatic organisms.[1][2] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the far-reaching consequences of this compound in aquatic environments, detailing its mechanisms of toxicity, impacts across various trophic levels, and standardized methodologies for its assessment.

This compound: A Profile of a Systemic Fungicide

This compound operates by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] This disruption of ergosterol synthesis leads to the collapse of fungal cell structure and prevents their proliferation.[3] Its systemic action allows it to be absorbed and translocated within plants, offering both preventative and curative control against a wide array of fungal diseases.[2][3][5]

However, the very properties that make this compound an effective fungicide contribute to its potential as an environmental contaminant. It is characterized by low water solubility and a moderate potential to leach into groundwater.[6] this compound is persistent in aquatic systems, exhibiting stability against hydrolysis and slow degradation through photolysis and microbial action, leading to its frequent detection in surface waters.[6][7][8][9]

Mechanistic Pathways of Aquatic Toxicity

The ecotoxicological effects of this compound are not confined to a single mode of action but rather a cascade of interactions at the molecular and physiological levels. The primary mechanism in non-target aquatic organisms is also linked to the inhibition of sterol biosynthesis, as the enzyme sterol 14α-demethylase is present in many life forms.[10]

This interference with fundamental biochemical pathways triggers a range of adverse outcomes:

-

Oxidative Stress: this compound exposure has been shown to induce the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein carbonylation, and disruption of antioxidant defense mechanisms in fish.[1][8]

-

Endocrine Disruption: A significant concern is this compound's ability to act as an endocrine disruptor.[1][6] It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, alter sex hormone levels, and impact reproductive health and development in fish.[11][12] Studies on zebrafish have demonstrated that this compound can lead to a male-biased sex differentiation and reduced fecundity by inhibiting the expression of cyp19a, an enzyme crucial for estrogen synthesis.[13][14] Parental exposure can even lead to transgenerational effects, causing thyroid endocrine disruption and developmental toxicity in offspring.[15]

-

Neurotoxicity: The fungicide can also exhibit neurotoxic effects, impacting the behavior of aquatic organisms.[1]

-

Genotoxicity: Evidence suggests that this compound can cause DNA damage, highlighting its genotoxic potential in aquatic life.[1][11][16]

Ecotoxicological Impacts Across Aquatic Trophic Levels

The detrimental effects of this compound are observed across a wide spectrum of aquatic organisms, from microorganisms to vertebrates.

Microbial Communities

This compound can alter the structure and function of aquatic microbial communities, which form the base of the aquatic food web.[17][18] Studies have shown that it can inhibit the photosynthetic activity of biofilms and affect bacterial densities.[17] Furthermore, it significantly impacts aquatic fungi, reducing fungal biomass and sporulation, which are critical for processes like leaf litter breakdown.[19][20][21] This disruption of decomposer communities can have cascading effects on nutrient cycling and energy transfer within the ecosystem.[21][22]

Algae and Aquatic Plants

As primary producers, algae and aquatic plants are also susceptible to this compound. The fungicide has been found to be toxic to both freshwater plants and marine algae.[7] For instance, the green alga Spirodela polyrhiza has shown sensitivity to this compound exposure.[6]

Aquatic Invertebrates

Aquatic invertebrates, a crucial link in the aquatic food chain, exhibit significant sensitivity to this compound. Species like Daphnia magna are commonly used as indicator organisms in toxicity testing.[6] this compound exposure can seriously affect their reproduction, reducing the number of neonates and broods per female.[23][24] Studies have also investigated its effects on other invertebrates like the freshwater isopod Asellus aquaticus, where it was found to alter pigmentation and decrease food consumption.[25]

| Organism | Endpoint | Value | Reference |

| Daphnia magna | 48-h EC50 | 2.37 - 6.2 mg/L | [6][26] |

| Daphnia magna | 21-day Reproduction EC50 | 0.7 mg/L | [26] |

| Thamnocephalus platyurus | 24-h EC50 | 0.115 mg/L | [6] |

| Spirodela polyrhiza | 72-h EC50 | 2.204 mg/L | [6] |

| Mysidopsis bahia | EC50 | 0.46 mg a.s./L | [6] |

Table 1: Acute and Chronic Toxicity of this compound to Various Aquatic Invertebrates and Plants.

Fish

Fish are among the most studied organisms concerning this compound toxicity. Both the active substance and its commercial formulations have been shown to induce a wide range of adverse effects, including oxidative stress, endocrine disruption, neurotoxicity, genotoxicity, histopathological changes, behavioral impairments, and mortality.[1] Zebrafish (Danio rerio) is a frequently used model organism in these studies.[1]

Exposure to this compound can lead to developmental toxicity in fish embryos and larvae.[15] Studies have documented cardiac and developmental toxicity in zebrafish exposed to environmentally relevant concentrations of this compound in combination with other fungicides.[27] Furthermore, this compound can disrupt ionic regulation in fish, affecting plasma electrolyte levels and the activity of crucial enzymes like Na+/K+-ATPase in the gills.[28]

| Species | Endpoint | Value | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 9.05 mg/L | [8] |

| Chelon auratus | 96-h LC50 | 1.13 mg/L | [6][16] |

| Danio rerio (Zebrafish) | 96-h LC50 | 0.89 - 9.7 mg/L | [26] |

| Freshwater Fishes (general) | LC50-96 h | 2.3 to 498 mg/L | [6] |

Table 2: Acute Toxicity of this compound to Various Fish Species.

Standardized Methodologies for Ecotoxicological Assessment

To ensure the reliability and comparability of toxicity data, standardized testing protocols are essential. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the effects of chemicals on aquatic organisms.

Experimental Protocol: Acute Immobilisation Test with Daphnia magna (OECD 202)

This protocol outlines a standardized method for determining the acute toxicity of substances to Daphnia magna.

Objective: To determine the concentration of a test substance that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period.

Methodology:

-

Test Organism: Young daphnids (<24 hours old), sourced from a healthy, thriving culture.

-

Test Substance Preparation: A series of test concentrations and a control are prepared by diluting a stock solution of this compound in a suitable medium.

-

Exposure: At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control in glass vessels.

-

Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark cycle). The daphnids are not fed during the test.

-

Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Risk Assessment and Future Perspectives

The widespread detection of this compound in aquatic environments, coupled with its demonstrated toxicity to a broad range of non-target organisms, necessitates a thorough risk assessment.[6][7][29] Regulatory bodies utilize the collected ecotoxicological data to establish acceptable concentrations in water bodies and to implement mitigation measures, such as spray buffer zones, to minimize runoff into aquatic habitats.[7]

Future research should focus on the long-term, sublethal effects of this compound, particularly in combination with other environmental stressors. The potential for synergistic or antagonistic effects when this compound is mixed with other pesticides is an area of growing concern.[1][16][30] Understanding the complete degradation pathways of this compound and the toxicity of its metabolites is also crucial for a comprehensive environmental risk assessment.[11][31][32][33]

References

-

Ecotoxicological impact of the fungicide this compound on fish: a historical review, global trends and challenges. PubMed. Available at: [Link]

-

Parental exposure to this compound causes thyroid endocrine disruption in zebrafish and developmental toxicity in offspring. PubMed. Available at: [Link]

-

This compound: A Powerful Fungicide for Crop Protection. Agrogreat. Available at: [Link]

-

How this compound Enhances Crop Protection with Systemic Fungicidal Action. King Quenson. Available at: [Link]

-

This compound Fungicide, Label & MSDS. DoMyOwn.com. Available at: [Link]

-

This compound Information and Products | Fungicide Active Ingredient. Solutions Pest & Lawn. Available at: [Link]

-

Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in this compound-Based Fungicides Widely Used in the Black Sea Coastal Area. PMC - NIH. Available at: [Link]

-

This compound. Canada.ca. Available at: [Link]

-

Ecotoxicological impact of the fungicide this compound on an aquatic decomposer-detritivore system. PubMed. Available at: [Link]

-

This compound Human Health and Ecological Draft Risk Assessment. Regulations.gov. Available at: [Link]

-

Ecotoxicological impact of the fungicide this compound on fish: a historical review, global trends and challenges. ResearchGate. Available at: [Link]

-

A comprehensive review on toxicological mechanisms and transformation products of this compound: Insights on pesticide management. PubMed. Available at: [Link]

-

Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio). eScholarship.org. Available at: [Link]

-

Molecular Mechanisms of this compound Affecting the Social Behavior and Reproduction of Zebrafish. MDPI. Available at: [Link]

-

Comparative sensitivity to the fungicide this compound of biofilm and plankton microbial communities in freshwater ecosystems. PubMed. Available at: [Link]

-

Low trifloxystrobin-tebuconazole concentrations induce cardiac and developmental toxicity in zebrafish by regulating notch mediated-oxidative stress generation. PubMed. Available at: [Link]

-

Effects of three this compound nanopesticides on the survival of Daphnia magna. ResearchGate. Available at: [Link]

-

Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio). ResearchGate. Available at: [Link]

-

Assessing effects of the fungicide this compound to heterotrophic microbes in aquatic microcosms. WUR. Available at: [Link]

-

Comparative toxicity of rac- and S-tebuconazole to Daphnia magna. ResearchGate. Available at: [Link]

-

Assessment of chronic effects of this compound on survival, reproduction and growth of Daphnia magna after different exposure times. PubMed. Available at: [Link]

-

Assessment of chronic effects of this compound on survival, reproduction and growth of Daphnia magna after different exposure times. ResearchGate. Available at: [Link]

-

Effects of three this compound nanopesticides on the survival of Daphnia magna. Royal Society of Chemistry. Available at: [Link]

-

Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in this compound-Based Fungicides Widely Used in the Black Sea Coastal Area. ProQuest. Available at: [Link]

-

Assessing effects of the fungicide this compound to heterotrophic microbes in aquatic microcosms. Wageningen University & Research. Available at: [Link]

-

Comparative sensitivity to the fungicide this compound of biofilm and plankton microbial communities in freshwater ecosystems. ResearchGate. Available at: [Link]

-

Acute and sublethal toxicity of an azole fungicide this compound on ionic regulation and Na+/K+-ATPase activity in a freshwater fish Cirrhinus mrigala. International Journal of Fisheries and Aquatic Studies. Available at: [Link]

-

Ecotoxicological Impact of the Fungicide this compound on an Aquatic Decomposer-Detritivore System. ResearchGate. Available at: [Link]

-

Short-Term Exposure to this compound Triggers Haematological, Histological and Biochemical Disturbances in Rainbow Trout (Oncorhynchus mykiss). MDPI. Available at: [Link]

-

Exposure to fenvalerate and this compound exhibits combined acute toxicity in zebrafish and behavioral abnormalities in larvae. Frontiers. Available at: [Link]

-

SQC (EQSsed) – Proposal by the Ecotox Centre for: this compound. Oekotoxzentrum. Available at: [Link]

-

Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio). PubMed. Available at: [Link]

-

Density dependent effects of the fungicide this compound on the keystone detritivore Asellus aquaticus. JYX. Available at: [Link]

-

Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio). eScholarship. Available at: [Link]

-

EFFECTS OF this compound ON LIVER AND INTESTINE OF FRESHWATER FISH Cyprinus carpio (Linnaeus, 1758). Applied Biological Research - ACS Publisher. Available at: [Link]

-

Attenuation of toxicity and occurrence of degradation products of the fungicide this compound after combined vacuum UV and UVC treatment of drinking water. NIH. Available at: [Link]

-

Proposed degradation pathways for aqueous this compound during combined VUV/UVC irradiation. ResearchGate. Available at: [Link]

-

Acute Effects of Binary Mixtures of Imidacloprid and this compound on 4 Freshwater Invertebrates. ResearchGate. Available at: [Link]

-

Ecotoxicological impact of the fungicide this compound on an aquatic decomposer‐detritivore system. Environmental Toxicology and Chemistry - Oxford Academic. Available at: [Link]

Sources

- 1. Ecotoxicological impact of the fungicide this compound on fish: a historical review, global trends and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Powerful Fungicide for Crop Protection [agrogreat.com]

- 3. pomais.com [pomais.com]

- 4. How this compound Enhances Crop Protection with Systemic Fungicidal Action [jindunchemical.com]

- 5. domyown.com [domyown.com]

- 6. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in this compound-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. canada.ca [canada.ca]

- 8. mdpi.com [mdpi.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 11. A comprehensive review on toxicological mechanisms and transformation products of this compound: Insights on pesticide management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocrine disrupting effects of this compound on different life stages of zebrafish (Danio rerio) [escholarship.org]

- 15. Parental exposure to this compound causes thyroid endocrine disruption in zebrafish and developmental toxicity in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative sensitivity to the fungicide this compound of biofilm and plankton microbial communities in freshwater ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ecotoxicological impact of the fungicide this compound on an aquatic decomposer-detritivore system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.wur.nl [research.wur.nl]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Assessment of chronic effects of this compound on survival, reproduction and growth of Daphnia magna after different exposure times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Density dependent effects of the fungicide this compound on the keystone detritivore Asellus aquaticus :: JYX [jyx.jyu.fi]

- 26. researchgate.net [researchgate.net]

- 27. Low trifloxystrobin-tebuconazole concentrations induce cardiac and developmental toxicity in zebrafish by regulating notch mediated-oxidative stress generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fisheriesjournal.com [fisheriesjournal.com]

- 29. downloads.regulations.gov [downloads.regulations.gov]

- 30. Frontiers | Exposure to fenvalerate and this compound exhibits combined acute toxicity in zebrafish and behavioral abnormalities in larvae [frontiersin.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Attenuation of toxicity and occurrence of degradation products of the fungicide this compound after combined vacuum UV and UVC treatment of drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Half-Life of Tebuconazole in Different Soil Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebuconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to combat fungal diseases in a variety of crops.[1][2] Its persistence in the soil environment is a critical factor in assessing its potential for long-term efficacy, as well as its environmental risk, including the potential for groundwater contamination and effects on non-target organisms.[3][4] The half-life (DT50) of this compound in soil—the time it takes for 50% of the initial concentration to dissipate—is not a fixed value. It is highly variable, ranging from as short as 49 days to over 600 days, and is influenced by a complex interplay of soil properties and environmental conditions.[3][5][6]

This technical guide provides a comprehensive framework for investigating the half-life of this compound in different soil types. It is designed for researchers and scientists involved in environmental fate studies and drug development. This document will delve into the causal relationships behind experimental choices, provide detailed, self-validating protocols, and ground all recommendations in authoritative sources.

The "Why": Factors Influencing this compound's Half-Life in Soil

Understanding the factors that govern the degradation rate of this compound is paramount to designing robust and meaningful studies. The persistence of this fungicide is primarily dictated by the soil's biological and physicochemical properties.

Key Influential Factors:

-

Soil pH: The pH of the soil can influence the chemical form of this compound and the activity of soil microorganisms. Adsorption of this compound has been shown to be inversely correlated with soil pH.[1][6]

-

Organic Carbon Content: Soil organic matter is a key site for the adsorption of this compound.[6][7] Higher organic carbon content generally leads to stronger adsorption, which can decrease the bioavailability of the fungicide for microbial degradation, thus potentially increasing its persistence.[8]

-

Soil Biological Properties: The primary route of this compound degradation in soil is through microbial metabolism.[9] The activity, diversity, and distribution of soil microorganisms play a crucial role.[3][5] Several bacterial genera, including Pseudomonas, Acinetobacter, Arthrobacter, Enterobacter, and Serratia, have been identified as capable of degrading this compound.[5][10][11]

-

Environmental Conditions: Temperature and soil moisture content significantly affect microbial activity and, consequently, the rate of this compound degradation.[3][5] Higher temperatures and optimal moisture levels generally accelerate degradation.

-

Soil Texture: The proportion of sand, silt, and clay influences soil structure, water holding capacity, and aeration, all of which can impact microbial populations and their access to the fungicide.

The interplay of these factors determines the overall dissipation rate of this compound. Therefore, a comprehensive investigation of its half-life necessitates the inclusion of diverse soil types that represent a range of these properties.